MitoTEMPOL
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Overview
Description
MitoTEMPOL is a mitochondria-targeted antioxidant designed to protect mitochondria from oxidative damage. It is a derivative of TEMPOL, a well-known antioxidant, and is specifically engineered to accumulate within the mitochondria, where it can effectively neutralize reactive oxygen species (ROS). This compound has shown promise in various scientific research applications, particularly in the fields of biology and medicine.
Mechanism of Action
Target of Action
MitoTEMPOL is a mitochondria-targeted antioxidant . Its primary targets are the mitochondria, the sub-cellular organelles that play a central role in energy metabolism . It specifically targets the excessive mitochondrial free radical generation, which is often associated with various diseases .
Mode of Action
This compound combines an antioxidant moiety, TEMPOL (also known as 4-hydroxy-TEMPO), with the lipophilic cation triphenylphosphonium. This allows it to pass through lipid bilayers and accumulate in mitochondria . It acts as a free radical scavenger, reducing the production of superoxide radicals within the mitochondria .
Pharmacokinetics
It’s known that this compound can be administered both immediately and with a delay (by 6 hours), and in both cases, it effectively prevents sepsis-induced diaphragm weakness .
Result of Action
This compound has been shown to have several molecular and cellular effects. It reduces mitochondrial oxidative stress, decreases pericyte loss and apoptosis, and attenuates blood-brain barrier leakage and neuronal damage . It also prevents sepsis-induced diaphragm weakness by reversing sepsis-mediated reductions in mitochondrial function .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, conditions of oxidative stress, such as those found in sepsis, can enhance the action of this compound . .
Biochemical Analysis
Biochemical Properties
MitoTEMPOL plays a crucial role in biochemical reactions by acting as an antioxidant. It interacts with various enzymes, proteins, and other biomolecules to mitigate oxidative stress. One of the primary interactions of this compound is with superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This compound mimics the activity of superoxide dismutase, thereby reducing the levels of superoxide radicals in mitochondria . Additionally, this compound interacts with lipid peroxides, preventing lipid peroxidation and protecting mitochondrial membranes from oxidative damage .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to prevent sepsis-induced diaphragm dysfunction by reducing mitochondrial free radical generation and improving mitochondrial function . This compound also influences cell signaling pathways by modulating the activity of cytokines, which are involved in inflammatory responses. In muscle cells, this compound decreases superoxide generation and prevents cytokine-induced reductions in cell size . Furthermore, this compound has been found to modulate autophagy and apoptosis in retinal cells, thereby protecting against oxidative stress-induced retinal damage .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to scavenge reactive oxygen species and modulate oxidative stress-related pathways. This compound exerts its effects by binding to superoxide radicals and converting them into less harmful molecules . This antioxidant action is mediated by the donation of hydrogen atoms, which neutralizes reactive oxygen species . Additionally, this compound modulates the activity of caspases, enzymes involved in apoptosis, and autophagy-related proteins, thereby influencing cell survival and death pathways . The compound also affects gene expression by reducing the levels of oxidative stress markers and promoting the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly reduced to its hydroxylamine form, this compound-H, within cells . This reduction does not diminish its antioxidant efficacy, as this compound-H remains effective in preventing lipid peroxidation and oxidative damage to mitochondrial DNA . Studies have shown that this compound can maintain its protective effects over extended periods, with both immediate and delayed administration preventing sepsis-induced diaphragm dysfunction . The stability and degradation of this compound in laboratory settings require careful handling and storage to prevent air and light-induced impurities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on sepsis-induced diaphragm dysfunction, this compound was administered at a dosage of 10 mg per kilogram per day, which effectively prevented diaphragm weakness and improved mitochondrial function . Higher doses of this compound have been associated with increased antioxidant activity and protection against oxidative damage . Excessive dosages may lead to potential toxic effects, and the optimal dosage must be determined based on the specific experimental conditions and desired outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its antioxidant activity. It interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . This compound also affects metabolic flux by reducing the levels of lipid peroxides and preventing oxidative damage to mitochondrial membranes . Additionally, this compound influences the levels of metabolites such as malondialdehyde, a marker of lipid peroxidation, and promotes the maintenance of mitochondrial DNA integrity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with mitochondrial membranes. The compound is designed to target mitochondria specifically, where it accumulates and exerts its antioxidant effects . This compound is transported into mitochondria via the triphenylphosphonium moiety, which facilitates its uptake and retention within the organelle . This targeted distribution ensures that this compound effectively scavenges reactive oxygen species and protects mitochondrial function.
Subcellular Localization
This compound is primarily localized within mitochondria, where it exerts its antioxidant activity. The compound’s subcellular localization is facilitated by the presence of the triphenylphosphonium moiety, which directs it to mitochondrial membranes . Within mitochondria, this compound interacts with various components of the electron transport chain and other mitochondrial proteins to mitigate oxidative stress . This targeted localization is crucial for its effectiveness in protecting mitochondrial function and preventing oxidative damage.
Preparation Methods
MitoTEMPOL is synthesized by covalently linking TEMPOL to a lipophilic cation, such as triphenylphosphonium (TPP). This linkage facilitates the compound’s accumulation within the mitochondria. The synthetic route typically involves the following steps:
Synthesis of TEMPOL: TEMPOL is synthesized through the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine.
Attachment of TPP: The TPP moiety is attached to TEMPOL via a linker, often involving a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves scaling up the reaction conditions and employing more efficient purification techniques to handle larger quantities of the compound.
Chemical Reactions Analysis
MitoTEMPOL undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding oxoammonium cation.
Reduction: It can be reduced to its hydroxylamine form, this compound-H, which also exhibits antioxidant properties.
Substitution: The TPP moiety can undergo nucleophilic substitution reactions, allowing for the modification of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The major products formed from these reactions include the oxoammonium cation and the hydroxylamine derivative.
Scientific Research Applications
MitoTEMPOL has a wide range of scientific research applications, including:
Biology: It is used to study mitochondrial function and oxidative stress in various biological systems. This compound has been shown to protect cells from oxidative damage and improve mitochondrial function.
Medicine: this compound is being investigated for its potential therapeutic applications in diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and diabetes. It has shown promise in reducing oxidative damage and improving cellular function in preclinical studies.
Chemistry: this compound is used as a tool to study redox biology and the role of ROS in chemical reactions. It serves as a model compound for developing other mitochondria-targeted antioxidants.
Industry: this compound is being explored for its potential use in industrial applications, such as in the development of antioxidant formulations for pharmaceuticals and cosmetics.
Comparison with Similar Compounds
MitoTEMPOL is part of a class of mitochondria-targeted antioxidants that includes compounds such as MitoQ, SkQ1, and MitoVitE. These compounds share a common mechanism of targeting the mitochondria to neutralize ROS, but they differ in their chemical structures and specific applications.
MitoQ: MitoQ is a ubiquinone derivative linked to a TPP moiety. It is primarily used for its antioxidant properties and has been studied for its potential therapeutic applications in various diseases.
SkQ1: SkQ1 is a plastoquinone derivative linked to a TPP moiety. It has shown promise in protecting cells from oxidative damage and is being investigated for its potential use in treating age-related diseases.
MitoVitE: MitoVitE is a vitamin E derivative linked to a TPP moiety. It is used for its antioxidant properties and has been studied for its potential to protect cells from oxidative stress.
This compound is unique in its ability to be rapidly reduced to its hydroxylamine form, this compound-H, which also exhibits antioxidant properties. This dual functionality makes this compound a versatile tool for studying mitochondrial function and oxidative stress.
References
- This compound, a mitochondrial targeted antioxidant, prevents sepsis-induced diaphragm dysfunction
- Antioxidant properties of this compound and its hydroxylamine
- Mitochondria-Targeted Antioxidants, an Innovative Class of Antioxidant Compounds for Neurodegenerative Diseases: Perspectives and Limitations
Properties
InChI |
InChI=1S/C32H42NO2P.BrH/c1-31(2)25-27(26-32(3,4)33(31)34)35-23-15-8-16-24-36(28-17-9-5-10-18-28,29-19-11-6-12-20-29)30-21-13-7-14-22-30;/h5-7,9-14,17-22,27H,8,15-16,23-26H2,1-4H3;1H/q+1;/p-1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMZESLTQCMFES-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)OCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42BrNO2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.